2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-acetamidoethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-12(22)18-7-9-21-16(24)13-5-3-4-6-14(13)20-17(21)26-11-15(23)19-8-10-25-2/h3-6H,7-11H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQZVVDUHQQRGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes.
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces.
Pharmacokinetics
The presence of functional groups such as the acetamide and methoxyethyl groups may enhance its solubility, absorption, and distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence the action of “this compound” are currently unknown.
Biological Activity
The compound 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide is a novel derivative of quinazoline, which has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O4S, with a molecular weight of 378.45 g/mol. Its structure features a quinazolinone core, which is essential for its biological activity, along with various functional groups that may enhance its interaction with biological targets .
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The unique structure of this compound suggests potential efficacy against various cancer cell lines. Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .
Table 1: Summary of Anticancer Activity in Related Compounds
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been documented. In vitro studies have shown that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, with varying degrees of success .
Table 2: Antimicrobial Activity Overview
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 32 | |
| Compound E | Escherichia coli | 64 |
Study on Quinazoline Derivatives
A study conducted by Aly et al. investigated various quinazoline derivatives for their biological activities, including the synthesis of new compounds similar to this compound. The results indicated significant antimicrobial and anticancer activities across several tested compounds, providing a foundation for further exploration into the specific compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. Modifications to the functional groups attached to the quinazolinone core can significantly impact its efficacy against different biological targets. For example, the presence of thioether linkages and specific side chains may enhance selectivity and potency while reducing side effects compared to simpler analogs .
Scientific Research Applications
The applications of 2-((3-(2-acetamidoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-methoxyethyl)acetamide are primarily in medicinal chemistry. This compound is a quinazoline derivative, a class of heterocycles known for diverse biological activities, making it a subject of interest in drug discovery.
Scientific Research Applications
- Medicinal Chemistry The compound is studied for its potential as a therapeutic agent. Its unique structure, featuring a quinazolinone core with acetamidoethyl, methoxyethyl, and thio moieties, may influence its biological profile.
- Interaction Studies Research focuses on understanding how this compound interacts with biological targets.
- Drug Discovery As a quinazolinone derivative, this compound is part of a class of molecules with a proven track record in drug discovery. Quinazolinones exhibit diverse biological activities, including antibacterial, antiviral, anticancer, and enzyme inhibitory properties.
- Potential Biological Activities In-vitro and in-vivo studies are necessary to assess the potential biological activities of this molecule, including its efficacy against various diseases or its ability to modulate specific biological processes.
- Structural Activity Relationship Investigating how modifications to the molecule's structure affect its biological activity would be crucial for optimizing its potential as a therapeutic agent.
Reactivity
The reactivity of this compound can be explored through various chemical transformations typical of quinazoline derivatives.
Q & A
Q. What are the key synthetic steps and reaction optimizations for this compound?
The synthesis involves constructing the quinazolinone core, followed by thioether linkage and acetamide functionalization. Critical steps include:
- Quinazolinone formation : Cyclization of 2-aminobenzamide derivatives under acidic or basic conditions .
- Thioether coupling : Reacting the quinazolinone-thiol intermediate with chloroacetamide derivatives in acetone using K₂CO₃ as a base (12-hour stirring, room temperature) .
- Purification : Recrystallization from ethanol or acetone to achieve >95% purity . Optimization Tips: Use anhydrous solvents to minimize hydrolysis, and monitor reactions via TLC (e.g., ethyl acetate/hexane 3:7) .
Q. Which spectroscopic methods are most reliable for structural confirmation?
A combination of techniques ensures accuracy:
- ¹H/¹³C NMR : Confirm substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, quinazolinone carbonyl at ~170 ppm) .
- IR Spectroscopy : Identify thioether (C-S stretch at ~600–700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₉H₂₃N₅O₄S: 430.15) .
Q. How can common synthetic impurities be identified and mitigated?
- Byproducts : Unreacted starting materials (e.g., residual 2-chloroacetamide) or over-oxidized quinazolinones.
- Detection : HPLC with a C18 column (acetonitrile/water gradient) .
- Remediation : Column chromatography (silica gel, ethyl acetate) or selective recrystallization .
Advanced Research Questions
Q. How to design SAR studies to evaluate bioactivity?
- Variable Substituents : Modify the 2-methoxyethyl group (e.g., replace with ethyl, propyl) to assess hydrophobicity effects on activity .
- Biological Assays : Test antimicrobial activity via MIC assays (e.g., E. coli, S. aureus) or anticancer potential via MTT assays (e.g., HeLa, MCF-7 cells) .
- Controls : Include known inhibitors (e.g., ciprofloxacin for antimicrobial studies) and vehicle-only controls .
Q. What computational strategies predict binding affinity and ADME properties?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase for anticancer activity) .
- ADME Prediction : Tools like SwissADME estimate logP (~2.5), bioavailability (Lipinski score: 0.55), and blood-brain barrier permeability (low) .
- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) using Schrödinger Suite .
Q. How to resolve contradictions in reported synthetic yields?
- Case Study : Yields for similar thioacetamides range from 68% to 91% .
- Factors : Reaction time (8–12 hours), solvent purity (anhydrous vs. hydrated), and catalyst (K₂CO₃ vs. NaHCO₃) .
- Resolution : Replicate conditions from high-yield protocols (e.g., 12-hour stirring in dry acetone) and characterize intermediates via LC-MS .
Q. What in vitro models are suitable for therapeutic evaluation?
- Anticancer : 3D tumor spheroids to mimic in vivo solid tumors .
- Anti-inflammatory : LPS-induced cytokine release in RAW 264.7 macrophages .
- Dosage : Use IC₅₀ values (e.g., 10–50 µM) derived from dose-response curves .
Q. How to design stability studies for long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
